An In-Depth Technical Guide to the Physicochemical Properties of 1-Amino-2,7-naphthyridine-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Amino-2,7-naphthyridine-4-carboxylic acid
Abstract
The 2,7-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] This technical guide focuses on a specific, yet sparsely documented derivative: 1-Amino-2,7-naphthyridine-4-carboxylic acid . Given the novelty of this compound, this document deviates from a simple data sheet. Instead, it serves as a comprehensive methodological framework. It provides expert-driven, field-proven protocols for its synthesis and the rigorous determination of its core physicochemical properties. Each section explains the causality behind the experimental choices, grounding the "how" with the "why," to empower researchers in their drug discovery and development endeavors.
Introduction and Rationale
While various substituted 2,7-naphthyridines have been synthesized and evaluated, 1-Amino-2,7-naphthyridine-4-carboxylic acid remains a largely unexplored entity in public-domain literature.[3][4] Its structure is compelling from a medicinal chemistry perspective, combining a hydrogen-bond-donating amino group and an acidic carboxylic acid on a rigid, heteroaromatic core. These features suggest potential for specific, multi-point interactions with biological targets.
Understanding the physicochemical properties of a novel compound is a non-negotiable cornerstone of drug development. Properties such as solubility, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. This guide provides the necessary theoretical foundation and practical, step-by-step protocols to synthesize and fully characterize this promising molecule.
Proposed Synthesis and Purification
As this compound is not commercially available, a robust synthetic route is required. Based on established transformations of related heterocyclic systems, a two-step approach starting from a nitrile precursor is proposed.[5][6] This method is logical because aromatic nitriles are common intermediates in heterocyclic chemistry and their hydrolysis to carboxylic acids is a well-understood, high-yielding transformation.[7][8]
Proposed Synthetic Workflow
The proposed synthesis involves the preparation of a 1-Amino-2,7-naphthyridine-4-carbonitrile intermediate, followed by vigorous hydrolysis to yield the target carboxylic acid.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol: Hydrolysis of Nitrile Precursor
This protocol describes the conversion of the intermediate, 1-Amino-2,7-naphthyridine-4-carbonitrile, to the final product.
Causality: Acid-catalyzed hydrolysis is chosen as it directly yields the free carboxylic acid upon work-up, avoiding the need for a separate acidification step that is required after alkaline hydrolysis.[6][9] Heating under reflux provides the necessary activation energy to hydrolyze the stable nitrile and intermediate amide.[5]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Amino-2,7-naphthyridine-4-carbonitrile (1.0 eq).
-
Acid Addition: Add 6M aqueous hydrochloric acid (approx. 20 volumes, e.g., 20 mL per gram of starting material).
-
Reflux: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC until the starting material is consumed.
-
Cooling and Precipitation: Once the reaction is complete, cool the flask in an ice-water bath. The carboxylic acid product, being a zwitterion at neutral pH, may precipitate as the hydrochloride salt as the solution cools.
-
pH Adjustment: Slowly adjust the pH of the cold solution to approximately 3-4 using a saturated sodium bicarbonate or sodium hydroxide solution. This brings the molecule to its isoelectric point, minimizing its solubility and maximizing precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and a small amount of cold ethanol (to aid drying).
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
Physicochemical Property Determination
The following sections detail the protocols for characterizing the synthesized 1-Amino-2,7-naphthyridine-4-carboxylic acid.
Identity and Structure Confirmation
Table 1: Spectroscopic and Mass Data (Expected Values)
| Parameter | Method | Expected Observation | Rationale |
| ¹H NMR | 400 MHz, DMSO-d₆ | Aromatic protons (7-9 ppm), broad singlet for NH₂ (5-7 ppm), very broad singlet for COOH (>12 ppm). | Based on typical chemical shifts for heteroaromatic systems and functional groups. DMSO is used to observe exchangeable protons. |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Carbonyl carbon (~165-175 ppm), aromatic carbons (100-160 ppm). | Provides a carbon map of the molecule, confirming the presence of the carboxylic acid and the aromatic core. |
| Mass (HRMS) | ESI+ | [M+H]⁺ peak corresponding to the exact mass of C₉H₇N₃O₂. | Confirms the elemental composition and molecular weight with high accuracy. |
| FTIR | ATR | Broad O-H stretch (2500-3300 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N/C=C stretches (1500-1650 cm⁻¹). | Confirms the presence of key functional groups (carboxylic acid, amine, aromatic ring). |
Purity Assessment by Reverse-Phase HPLC
Causality: A gradient elution method using a C18 column is the gold standard for analyzing polar aromatic compounds.[10][11] The acidic modifier (formic acid) ensures the carboxylic acid is protonated and sharpens the peak shape.[12]
Protocol:
-
System: HPLC with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm or monitor multiple wavelengths with PDA.
-
Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Water:Acetonitrile.
-
Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak.
Acidity and Basicity (pKa Determination)
Causality: This molecule is amphoteric, possessing a basic amino group and pyridine-like ring nitrogens, as well as an acidic carboxylic acid. Determining the pKa values is critical as they dictate the molecule's charge state at different physiological pHs, which in turn governs solubility, permeability, and target binding.[13][14] Potentiometric titration is a robust method for this determination.
Caption: Experimental workflow for pKa determination by titration.
Expected Results:
-
pKa₁ (Carboxylic Acid): Expected in the range of 3.5 - 4.5 . This is typical for a carboxylic acid adjacent to an aromatic ring.
-
pKa₂ (Most Basic Nitrogen): Expected in the range of 5.0 - 7.0 . This is likely associated with one of the ring nitrogens, influenced by the electron-donating amino group.[15]
Thermodynamic Solubility
Causality: Thermodynamic solubility measures the true equilibrium solubility of a compound, which is more relevant for predicting in vivo dissolution than kinetic solubility.[16][17] Measuring it at different pH values is essential for forecasting its behavior in the variable pH environments of the GI tract.[18]
Protocol (Shake-Flask Method):
-
Buffer Prep: Prepare buffers at pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate-Buffered Saline), and pH 10.0 (Carbonate-Bicarbonate).
-
Sample Addition: Add an excess of solid compound (e.g., ~2 mg) to 1 mL of each buffer in separate glass vials. Ensure solid is visible.
-
Equilibration: Seal the vials and shake on an orbital shaker at room temperature (25 °C) for 24 hours to ensure equilibrium is reached.[19]
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove a known volume of the supernatant and dilute it into the HPLC mobile phase.
-
Quantification: Analyze the diluted samples by the previously described HPLC method against a standard curve of known concentrations to determine the amount of dissolved compound.
Lipophilicity (LogD₇.₄)
Causality: Lipophilicity is a key driver of membrane permeability and metabolic clearance.[20] For an ionizable molecule, the distribution coefficient (LogD) at physiological pH (7.4) is a more accurate predictor of its behavior than the partition coefficient (LogP).[21][22]
Protocol (Shake-Flask Method):
-
Phase Prep: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing and allowing them to separate overnight.
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol (e.g., 1 mg/mL).
-
Partitioning: Add 1 mL of the n-octanol stock to 1 mL of the pre-saturated PBS in a glass vial.
-
Equilibration: Shake vigorously for 1-2 hours to allow for partitioning between the two phases.[23]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Analyze the concentration of the compound in both the n-octanol and PBS layers using the HPLC method.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )
Chemical Stability
Causality: Assessing chemical stability under stressed conditions helps predict the compound's shelf-life and identify potential degradation pathways.[24][25] This is a regulatory requirement and informs formulation and storage strategies.[26][27]
Protocol (Accelerated Stability in Solution):
-
Sample Prep: Prepare solutions of the compound (~0.5 mg/mL) in the pH 2.0, pH 7.4, and pH 10.0 buffers used for solubility testing.
-
Incubation: Store aliquots of each solution at 40 °C.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each solution.
-
Analysis: Analyze each aliquot immediately by HPLC.
-
Evaluation: Calculate the percentage of the parent compound remaining relative to the T=0 sample. Monitor for the appearance of new peaks, which indicate degradation products.
Summary of Physicochemical Properties
The data generated from the protocols above should be compiled for a clear overview.
Table 2: Summary of Predicted and Methodological Physicochemical Data
| Property | Method | Expected/Target Value | Importance in Drug Development |
| Molecular Weight | Calculation | 189.18 g/mol | Governs diffusion and ligand efficiency. |
| Purity | Gradient RP-HPLC | >95% | Essential for accurate biological and physicochemical data. |
| pKa₁ (Acidic) | Potentiometric Titration | ~3.5 - 4.5 | Influences solubility and absorption in the stomach. |
| pKa₂ (Basic) | Potentiometric Titration | ~5.0 - 7.0 | Influences solubility and absorption in the intestine. |
| Solubility (pH 7.4) | Shake-Flask | To be determined | Poor solubility can limit oral bioavailability.[17] |
| LogD (pH 7.4) | Shake-Flask | To be determined | Balances permeability and solubility; optimal range often 1-3.[22] |
| Chemical Stability | HPLC Assay | >90% remaining after 72h at 40°C | Determines shelf-life and potential for degradation.[28] |
Conclusion
1-Amino-2,7-naphthyridine-4-carboxylic acid represents a novel chemical entity with significant potential in medicinal chemistry. While direct experimental data is not yet available, this guide provides a comprehensive and scientifically rigorous framework for its synthesis, purification, and complete physicochemical characterization. By following these detailed protocols, which are grounded in established analytical principles, researchers can generate the high-quality data necessary to evaluate its drug-like properties and advance its development as a potential therapeutic agent.
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